molecular formula C7H6N4O2 B2709721 2-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine CAS No. 1458593-49-1

2-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine

Cat. No.: B2709721
CAS No.: 1458593-49-1
M. Wt: 178.151
InChI Key: YRLGRBFIJYZBRV-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine (CAS 1458593-49-1) is a high-purity chemical reagent with the molecular formula C7H6N4O2 and a molecular weight of 178.15 g/mol . This compound belongs to the pyrazolopyridine class of fused heterocycles, which are privileged scaffolds in medicinal chemistry and drug discovery due to their resemblance to purine bases. The specific substitution pattern, featuring a nitro group at the 5-position and a methyl group on the pyrazole ring, makes this compound a versatile synthetic intermediate . The nitro group is a key functional handle for further synthetic elaboration, enabling reduction to the corresponding amine or other cross-coupling reactions to create diverse chemical libraries for biological screening . As a key building block, it is primarily used in research areas such as the synthesis of kinase inhibitors, the development of novel agrochemicals, and the exploration of new pharmaceutical candidates. This product is offered with the explicit understanding that it is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper storage conditions, such as maintaining the product in a dark place under an inert atmosphere at room temperature, are recommended to ensure its long-term stability . Researchers can rely on this well-characterized compound to advance their projects in synthetic and pharmaceutical chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-nitropyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-10-4-5-2-6(11(12)13)3-8-7(5)9-10/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLGRBFIJYZBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=NC2=N1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 3-methyl-4-nitropyridine with hydrazine hydrate, followed by cyclization to form the desired pyrazolo[3,4-b]pyridine core. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetic acid, and requires heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antiinflammatory and Analgesic Properties

Research indicates that compounds related to pyrazolo[3,4-b]pyridine exhibit anti-inflammatory and analgesic effects. These compounds have been studied for their potential in treating conditions such as chronic obstructive pulmonary disease (COPD), asthma, rheumatoid arthritis, and allergic rhinitis by acting as phosphodiesterase inhibitors, which play a crucial role in inflammatory pathways .

Central Nervous System Effects

Some studies suggest that these compounds may serve as central nervous system depressants, potentially functioning as tranquilizers or ataractic agents. Their ability to increase intracellular concentrations of cyclic adenosine monophosphate (cAMP) may contribute to their neuropharmacological effects .

Antimicrobial Activity

The antimicrobial properties of pyrazolo[3,4-b]pyridine derivatives have been documented, particularly against various fungal strains such as Saccharomyces cerevisiae and Candida albicans. The structure-activity relationship (SAR) has shown promising antifungal activities, making these compounds candidates for further development in antifungal therapies .

Efficient Synthetic Protocols

Recent advancements have led to the development of efficient synthetic routes for 2-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine. One notable method involves the use of readily available 2-chloro-3-nitropyridines through a sequence of nucleophilic aromatic substitution reactions and cyclization steps. This method not only simplifies the synthesis but also enhances yield and purity .

Microwave-Assisted Synthesis

Microwave-assisted synthesis techniques have been employed to enhance the efficiency of producing pyrazolo[3,4-b]pyridine derivatives. For instance, reactions conducted under controlled microwave conditions have demonstrated high yields and reduced reaction times compared to conventional methods .

In Vitro Studies

In vitro evaluations have shown that this compound exhibits significant biological activity against various microbial strains. The disc diffusion method has been widely used to assess its antibacterial efficacy against Staphylococcus aureus and Escherichia coli, revealing promising results that warrant further investigation into its clinical applications .

Molecular Docking Studies

Computational studies, including molecular docking simulations, have provided insights into the interaction mechanisms of pyrazolo[3,4-b]pyridine derivatives with biological targets. These studies help elucidate the binding affinities and potential therapeutic mechanisms of action, guiding future drug design efforts .

Mechanism of Action

The biological activity of 2-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine is primarily attributed to its ability to interact with specific molecular targets. For instance, it can inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-b]pyridine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of 2-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine with key analogs:

Table 1: Comparative Analysis of Pyrazolo[3,4-b]Pyridine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activities Notable Findings
This compound 2-CH₃, 5-NO₂ 193.17 (estimated) Kinase inhibition, antimicrobial Enhanced metabolic stability due to nitro group; structural analogs show anticancer activity
4,7-Dihydro-2H-pyrazolo[3,4-b]pyridine (4a–l) Variable aryl/heterocyclic groups 200–300 (range) Antioxidant, anti-inflammatory Compound 4e showed IC₅₀ = 12 µM in COX-2 inhibition assays
Coumarin-fused pyrazolo[3,4-b]pyridine (3a) Fused coumarin moiety ~350 (estimated) Anticancer, antimicrobial Broad-spectrum activity against MCF-7 and HeLa cell lines
5-Bromo-1H-pyrazolo[3,4-b]pyridine 5-Br 213.01 Kinase inhibition, antiviral Used as a precursor in Suzuki-Miyaura cross-coupling reactions
3-Iodo-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine 3-I, 1-CH₃, 5-NO₂ 304.04 Undisclosed (structural analog) High molecular weight suggests potential for halogen-bonding interactions

Key Research Findings

Anticancer Activity : Pyrazolo[3,4-b]pyridine derivatives with nitro or halogen substituents (e.g., Br, I) exhibit potent antiproliferative effects. For instance, pyrazolo[3,4-b]pyridine8 showed IC₅₀ values < 10 µM against multiple cancer cell lines .

Kinase Inhibition: The nitro group enhances interactions with kinase active sites. Derivatives with electron-withdrawing groups (e.g., NO₂) demonstrate improved inhibition of VEGF receptors (KDR kinase) .

Antimicrobial Potential: Coumarin-fused analogs display MIC values of 2–8 µg/mL against Gram-positive bacteria, attributed to the fused aromatic system enhancing membrane penetration .

Biological Activity

2-Methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, typically involving the reaction of appropriate nitro-substituted pyridines with hydrazones or other nitrogen-containing nucleophiles. A common synthetic route includes:

  • Starting Materials : 2-chloro-3-nitropyridines.
  • Reagents : Hydrazones derived from aldehydes or ketones.
  • Conditions : The reaction is usually conducted under reflux conditions in a suitable solvent such as ethanol or acetic acid.

The following table summarizes the key synthetic routes and yields reported in literature:

Synthesis MethodYield (%)Reference
SNAr Reaction with Hydrazones85%
One-Pot Method with Azo-Coupling90%
Cyclization from Nitro-Pyridines80%

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

  • Lung Cancer : IC50 values around 10 µM.
  • Breast Cancer (MDA-MB-231) : IC50 values approximately 8 µM.
  • Colorectal Cancer : Effective against several cell lines with varied IC50 values.

A study highlighted that derivatives containing the pyrazolo[3,4-b]pyridine structure showed enhanced cytotoxicity compared to traditional chemotherapeutics, indicating a potential for development as novel anticancer agents .

Antimicrobial Activity

The compound also exhibits promising antimicrobial activity. In tests against various bacterial strains, including E. coli and Staphylococcus aureus, it demonstrated:

  • Minimum Inhibitory Concentration (MIC) : Ranging from 25 to 100 µg/mL depending on the strain.

The following table summarizes its antimicrobial efficacy:

Bacterial StrainMIC (µg/mL)Reference
E. coli50
S. aureus30
A. flavus (fungal)40

Anti-inflammatory Effects

Recent studies have indicated that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. It was shown to reduce paw edema in animal models significantly when compared to standard anti-inflammatory drugs like indomethacin .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
  • Receptor Modulation : The compound has been shown to interact with cannabinoid receptors, which could mediate some of its effects on pain and inflammation.

Case Studies

  • Study on Lung Cancer Cells : A recent study published in a peer-reviewed journal evaluated the effects of this compound on lung cancer cells, revealing a significant reduction in cell viability through apoptosis induction mechanisms .
  • Antimicrobial Efficacy Testing : Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria, demonstrating substantial bacteriostatic effects at low concentrations .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves cyclization reactions starting from precursors like 1,3-dialkyl-1H-pyrazole-5-amine. Nitration and methylation steps are critical for introducing the nitro and methyl groups. For example, nitration can be achieved using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration. Methylation may employ methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). Reaction optimization via Design of Experiments (DoE) is recommended to identify critical parameters (temperature, stoichiometry) affecting yield .

Q. How should researchers characterize the molecular structure of this compound to confirm regioselectivity?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, and NOESY), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For nitro-group positioning, ¹H NMR coupling patterns and NOESY correlations can resolve ambiguities. Computational tools (e.g., DFT-based NMR chemical shift predictions) may validate experimental data. PubChem-derived structural data for analogous compounds (e.g., 5-iodo-2H-pyrazolo[3,4-b]pyridin-3-amine) provide reference benchmarks .

Q. What safety protocols are essential when handling intermediates in its synthesis?

  • Methodological Answer : Nitration reactions involve corrosive acids (H₂SO₄, HNO₃) and exothermic conditions. Use fume hoods, acid-resistant PPE, and temperature-controlled reactors. Hazardous intermediates (e.g., nitro derivatives) require segregated waste disposal per guidelines in (P201, P210). For pyrazolo[3,4-b]pyridine derivatives with explosive potential, avoid open flames and static discharge .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer : Implement reaction path search algorithms (e.g., artificial force-induced reaction method) combined with quantum chemical calculations (DFT) to predict transition states and intermediates. ICReDD’s integrated approach () uses computational screening to identify optimal catalysts and solvents, reducing trial-and-error experimentation. For example, simulate nitro-group insertion energetics to prioritize viable pathways .

Q. What strategies resolve contradictions in biological activity data for structurally similar pyrazolo[3,4-b]pyridines?

  • Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell-based viability) to distinguish target-specific effects from off-target interactions. For inconsistent SARs, employ meta-analysis of PubChem bioactivity data () and molecular dynamics simulations to probe binding mode variations. Adjust substituent polarity (e.g., replacing nitro with boronate groups) to assess pharmacophore contributions .

Q. How can statistical experimental design improve the scalability of its synthesis?

  • Methodological Answer : Apply factorial design (e.g., Box-Behnken) to optimize multi-variable processes (e.g., nitration time, reagent ratios). Response surface methodology (RSM) identifies non-linear interactions, while Taguchi methods minimize variability. highlights DoE’s role in reducing experiments by 40–60% while maximizing yield and purity .

Q. What advanced techniques are used to study its reactivity in cross-coupling reactions?

  • Methodological Answer : For functionalization (e.g., Suzuki-Miyaura coupling), use Pd(PPh₃)₄ catalysts with aryl boronic acids (see Scheme 2 in ). Monitor reactivity via in situ IR or Raman spectroscopy. XPS and TEM analyze catalyst surface changes during reaction cycles. For nitro-group reduction, compare catalytic hydrogenation (Pd/C) vs. transfer hydrogenation (NaBH₄/NiCl₂) efficiency .

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